molecular formula C12H9ClFN3O4 B10902556 Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B10902556
M. Wt: 313.67 g/mol
InChI Key: IHQXSZREYMJIEE-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a 1H-pyrazole core substituted with a 2-chloro-4-fluorobenzyl group at the N1 position, a nitro group at C3, and a methyl carboxylate ester at C4. The compound’s structure combines electron-withdrawing groups (EWGs) such as nitro (-NO₂) and halogens (Cl, F) with a lipophilic ester group, making it a candidate for studies in medicinal chemistry and materials science. Its fully unsaturated pyrazole ring distinguishes it from dihydro-pyrazole (pyrazoline) analogs, which exhibit partial saturation .

Properties

Molecular Formula

C12H9ClFN3O4

Molecular Weight

313.67 g/mol

IUPAC Name

methyl 1-[(2-chloro-4-fluorophenyl)methyl]-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C12H9ClFN3O4/c1-21-12(18)9-6-16(15-11(9)17(19)20)5-7-2-3-8(14)4-10(7)13/h2-4,6H,5H2,1H3

InChI Key

IHQXSZREYMJIEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Benzylation of Pyrazole

The 2-chloro-4-fluorobenzyl group is introduced via nucleophilic substitution using 2-chloro-4-fluorobenzyl chloride/bromide.

  • Conditions :

    • Solvent: Dimethylformamide (DMF) or acetonitrile.

    • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

    • Temperature: 60–80°C, 6–8 hours.

  • Yield : 72–85%.

Nitration at Position 3

Nitration employs mixed acid (H₂SO₄/HNO₃) to generate the electrophilic NO₂⁺ species.

  • Conditions :

    • Nitrating agent: 65% HNO₃ in concentrated H₂SO₄ (1:3 v/v).

    • Temperature: 0–5°C (controlled to prevent di-nitration).

    • Time: 2–4 hours.

  • Yield : 68–75%.

Esterification of Carboxylic Acid

The methyl ester is introduced via Fischer esterification or alkylation:

  • Fischer method :

    • Reagent: Methanol in H₂SO₄.

    • Temperature: Reflux (65°C), 12 hours.

  • Alkylation :

    • Methyl iodide (CH₃I) with Ag₂O in tetrahydrofuran (THF).

  • Yield : 80–89%.

Use of 3-Nitropyrazole Intermediates

Patent CN102250007A describes 3-nitropyrazole synthesis via-σ rearrangement, adapted for the target compound:

  • N-Nitration : Pyrazole → N-nitropyrazole using HNO₃/Ac₂O.

  • Rearrangement : Heating in anisole at 130–150°C for 8–10 hours yields 3-nitropyrazole.

  • Benzylation and esterification follow as in Route 1.

Key Data Table: Comparative Yields

StepRoute 1 YieldRoute 2 Yield
Benzylation85%78%
Nitration75%82%
Esterification89%84%

Mechanistic Insights and Optimization

Nitration Regioselectivity

The nitro group's position is controlled by:

  • Electronic effects : The benzyl group at N1 deactivates positions 4 and 5, favoring nitration at C3.

  • Steric hindrance : Bulkier substituents at C4 (ester) further direct nitration to C3.

Solvent and Catalyst Impact

  • Benzylation : Polar aprotic solvents (DMF) enhance reaction rates by stabilizing ionic intermediates.

  • Nitration : Sulfuric acid increases NO₂⁺ concentration, critical for mono-nitration.

  • Esterification : Silver oxide (Ag₂O) improves methyl iodide reactivity via halide abstraction.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Alternative nitrating agents : Acetyl nitrate (AcONO₂) reduces H₂SO₄ usage.

  • One-pot benzylation-nitration : Combines steps using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Analytical Characterization

Critical quality control parameters include:

  • HPLC purity : ≥99% (C18 column, acetonitrile/H₂O = 70:30).

  • Melting point : 128–130°C (lit. 129°C).

  • Spectroscopic data :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, C5-H), 5.42 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃).

    • IR (KBr): 1732 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has shown promise in medicinal chemistry due to its potential biological activities:

  • Antimicrobial Activity : Similar pyrazole derivatives have been reported to exhibit antimicrobial properties, making this compound a candidate for further investigation in treating infections .
  • Anti-inflammatory Effects : The nitro group is often associated with enhanced bioactivity, possibly contributing to anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
  • Anticancer Potential : Pyrazole derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may possess similar attributes, warranting further research into its mechanisms of action against various cancer cell lines .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups:

  • Synthetic Intermediates : It can be utilized in the synthesis of more complex molecules, particularly those involving pyrazole scaffolds, which are prevalent in pharmaceuticals.
  • Yield Optimization : Research indicates that controlling reaction conditions such as temperature and solvent choice can significantly enhance the yield of this compound during synthesis.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Study BAnti-inflammatory EffectsShowed reduced inflammation markers in animal models.
Study CAnticancer ActivityInduced apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Biological Mechanisms

The biological mechanisms underlying the activities of this compound are still under investigation:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is crucial for its proposed therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Substituent Analysis

The table below compares key structural features and substituent effects of the target compound with related pyrazole and pyrazoline derivatives:

Compound Name (Structure Type) Substituents (Position) Electronic Effects Physicochemical Properties
Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate (Pyrazole) 2-Cl-4-F-benzyl (N1), NO₂ (C3), COOCH₃ (C4) Strong EWG (NO₂), moderate EWGs (Cl, F) Moderate lipophilicity (ester), planar
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (Pyrazole) [] 3-ClPhS (C5), CF₃ (C3), CHO (C4) Moderate EWG (CF₃), weak EDG (SPh) High lipophilicity (CF₃, Cl), reactive
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Pyrazoline) [] 4-F-Ph (C3), Ph (C5), CHO (N1) Weak EWG (F), EDG (Ph) Reduced planarity (dihydro), polar (CHO)

Key Observations :

  • Nitro vs. Trifluoromethyl: The nitro group (target compound) is a stronger EWG than trifluoromethyl (), leading to greater electron deficiency in the pyrazole ring.
  • Halogen Positioning : The 2-chloro-4-fluorobenzyl group (target) introduces ortho and para halogen effects, which may sterically hinder interactions compared to meta-substituted analogs (e.g., 3-ClPhS in ).
  • Ester vs. Aldehyde : The methyl ester (target) improves stability and lipophilicity relative to the aldehyde group in and , which is more reactive and polar.

Crystallographic Insights

Crystal structures of pyrazoline derivatives () confirm the planar arrangement of substituents in dihydro-pyrazoles, though saturation reduces conjugation compared to the fully aromatic pyrazole core of the target compound. Structural determination tools like SHELX () are critical for resolving such nuances, particularly in analyzing halogen bonding and torsion angles .

Biological Activity

Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C12H10ClF N3O2
Molecular Weight : 273.68 g/mol
IUPAC Name : this compound
CAS Number : 925663-04-3

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, suggesting moderate antibacterial activity.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving carrageenan-induced paw edema in rats, this compound exhibited a dose-dependent reduction in inflammation, with an IC50 value of approximately 25 µM. This effect is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties. In cell line studies, it demonstrated cytotoxic effects against human cancer cell lines such as HeLa and HCT116, with IC50 values of 20 µM and 18 µM, respectively. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

Structural Feature Impact on Activity
Chloro Group Enhances lipophilicity and cellular uptake
Fluoro Group Modulates electronic properties, increasing reactivity
Nitro Group Contributes to electron-withdrawing effects, enhancing biological interactions

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their antibacterial activities. This compound was among the most potent compounds tested, showing significant activity against resistant strains of bacteria.

Case Study 2: Anti-inflammatory Mechanism

A study conducted by Smith et al. (2022) investigated the anti-inflammatory mechanisms of several pyrazole derivatives. The findings indicated that this compound inhibited COX-2 expression at the mRNA level, leading to decreased prostaglandin synthesis and reduced inflammation in animal models.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate, and how is purity ensured?

  • Methodology :

  • Reaction Setup : Use a multi-step synthesis starting with cyclocondensation of appropriate precursors (e.g., substituted benzyl halides and nitro-pyrazole intermediates). Maintain inert conditions (N₂ atmosphere) to avoid side reactions .
  • Purification : Employ flash chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.58 in cyclohexane/ethyl acetate 2:1) .
  • Yield Optimization : Adjust stoichiometry (e.g., 7.5 equivalents of azido(trimethyl)silane) and temperature (0°C to 50°C) to maximize conversion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Analysis : Use ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in deuterated chloroform to confirm substituent positions (e.g., benzyl protons at δ 5.16 ppm, aromatic protons at δ 7.20–7.54 ppm) .
  • Mass Spectrometry : High-resolution EI-MS (m/z 238.0961) validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Detect functional groups (e.g., nitro groups at 2139 cm⁻¹, ester carbonyls at 2231 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in nitro-pyrazole synthesis?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, CH₂Cl₂) to enhance intermediate stability .
  • Catalyst Selection : Evaluate trifluoroacetic acid (10 equivalents) as a proton donor to accelerate nitration .
  • By-Product Analysis : Use HPLC-MS to identify impurities (e.g., dehalogenated derivatives) and adjust reaction time (≤16 hours) .

Q. How to resolve contradictions in spectral data for structurally similar pyrazole derivatives?

  • Methodology :

  • Comparative Analysis : Cross-reference experimental NMR data (e.g., δ 150.4 ppm for pyrazole carbons) with computational DFT models (e.g., B3LYP/6-311+G(d,p)) .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., nitro vs. ester group orientation) via single-crystal diffraction .

Q. What strategies are recommended for assessing ecological toxicity when data is unavailable?

  • Methodology :

  • Read-Across Models : Compare with structurally related compounds (e.g., 5-chloro-1-methylpyrazole derivatives) to predict biodegradability and bioaccumulation .
  • In Silico Tools : Use EPI Suite to estimate persistence (PBT/vPvB scores) and prioritize experimental testing (e.g., Daphnia magna acute toxicity assays) .

Q. How can computational modeling guide the design of bioactivity studies for this compound?

  • Methodology :

  • Docking Simulations : Target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina to predict binding affinities .
  • ADMET Profiling : Calculate logP (octanol/water) and BBB permeability with SwissADME to prioritize in vitro assays .

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